1,3-dicyclopropylthiourea

Overview

Description

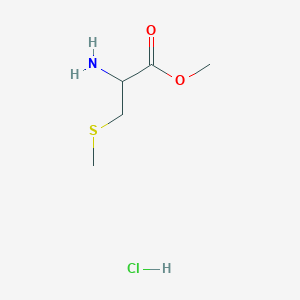

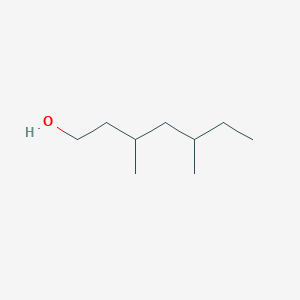

1,3-Dicyclopropylthiourea (DCTU) is an organic compound that has been used in various scientific research applications. It is a cyclic thiourea derivative with a molecular formula of C6H10N2S and a molecular weight of 146.22 g/mol. DCTU is a white powder that is insoluble in water and has a melting point of 98°C. It is a versatile compound that has been used in a variety of applications, ranging from organic synthesis to biochemical and physiological studies.

Scientific Research Applications

Controlled Ring-Opening Polymerizations

1,3-dicyclopropylthiourea, a type of bicyclic isothiourea, has been shown to mediate controlled ring-opening polymerizations (ROP) of lactides. This process yields high molecular weight polylactides (PLA) with narrow polydispersities. The cyclic structure of PLA is confirmed by viscosity measurement and MALDI-TOF mass spectrometry. Compared to other initiators, isothioureas are more selective in producing cyclic PLA without significant linear contaminants. The mechanism involves acyl amidinium, supporting the hypothesis that this type of polymerization generates linear chains from a ketene aminal intermediate (Zhang & Waymouth, 2014).

Synthesis of Complex Molecular Architectures

This compound derivatives, like 1,4-dithianes, have applications in synthesizing complex molecular architectures. They demonstrate specific heterocyclic reactivity useful for controlled carbon-carbon bond synthesis. The versatility of these compounds extends to assembling diverse molecular structures, including lipids, carbohydrates, and carbocyclic scaffolds (Ryckaert et al., 2023).

Structural and Spectral Analysis

This compound derivatives have been synthesized and analyzed for their structural and spectral properties. Techniques such as FT-IR, NMR, and mass spectroscopy, along with X-ray crystallography, have been employed to determine the molecular structure and crystallization patterns of these compounds (Aydın et al., 2012).

Soil Fumigation and Bacterial Communities

Studies have explored the use of this compound-related compounds in soil fumigation. Research on 1,3-dichloropropene, for instance, has assessed its impact on soil bacterial communities. This compound, a soil fumigant, affects bacterial diversity initially but shows a recovery in later treatments. Its impact on the indigenous soil microbial community is short-term and transitory, providing insights into the ecological safety of such compounds (Liu et al., 2015).

Spirocyclic Heterocycles Synthesis

This compound-related compounds are utilized in the multi-component synthesis of spirocyclic heterocycles. These heterocycles contain both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs, achieved through 1,3-dipolar cycloaddition processes. This synthesis method demonstrates complete stereoselectivity, high atom economy, and compatibility with a range of cyclopropenes and α-amino acids (Wang et al., 2021).

properties

IUPAC Name |

1,3-dicyclopropylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYCPTONHUPFFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590227 | |

| Record name | N,N'-Dicyclopropylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59814-70-9 | |

| Record name | N,N'-Dicyclopropylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)

![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)

![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)